[3-(2-fluorophenyl)-1H-pyrazol-5-yl]-(2-oxa-9-azaspiro[4.5]decan-9-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-fluorophenyl)-1H-pyrazol-5-yl]-(2-oxa-9-azaspiro[45]decan-9-yl)methanone is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group and a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-fluorophenyl)-1H-pyrazol-5-yl]-(2-oxa-9-azaspiro[4.5]decan-9-yl)methanone typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 2-fluorobenzoyl chloride with hydrazine to form the 2-fluorophenylhydrazine intermediate. This intermediate then undergoes cyclization with an appropriate diketone to form the pyrazole ring.
The spirocyclic structure is introduced through a spirocyclization reaction, where the pyrazole derivative is reacted with a suitable spirocyclic precursor under controlled conditions. The final step involves the formation of the methanone group through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. The scalability of the synthesis is also a key consideration, ensuring that the process can be carried out on a large scale without significant loss of efficiency or product quality.
Chemical Reactions Analysis
Types of Reactions
[3-(2-fluorophenyl)-1H-pyrazol-5-yl]-(2-oxa-9-azaspiro[4.5]decan-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, [3-(2-fluorophenyl)-1H-pyrazol-5-yl]-(2-oxa-9-azaspiro[4.5]decan-9-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets can lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [3-(2-fluorophenyl)-1H-pyrazol-5-yl]-(2-oxa-9-azaspiro[4.5]decan-9-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-ylmethanone : This compound features a thienopyrazole core with a fluorophenyl group, highlighting the diversity of structures that can be derived from similar building blocks.
5-chloro-1,3-dimethyl-1H-pyrazol-4-ylmethanone: This compound shares a similar pyrazole and fluorophenyl structure but differs in the substitution pattern and additional functional groups.
Uniqueness
The uniqueness of [3-(2-fluorophenyl)-1H-pyrazol-5-yl]-(2-oxa-9-azaspiro[4.5]decan-9-yl)methanone lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
[3-(2-fluorophenyl)-1H-pyrazol-5-yl]-(2-oxa-9-azaspiro[4.5]decan-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-14-5-2-1-4-13(14)15-10-16(21-20-15)17(23)22-8-3-6-18(11-22)7-9-24-12-18/h1-2,4-5,10H,3,6-9,11-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETGKYNRTUFPHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)CN(C1)C(=O)C3=CC(=NN3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.